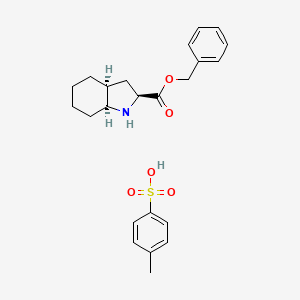

(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate

Description

(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate (CAS: 94062-52-9) is a chiral bicyclic compound with the molecular formula C23H29NO5S and a molecular weight of 431.55 g/mol . It is a critical intermediate in synthesizing Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . The compound features a benzyl ester group and a 4-methylbenzenesulfonate (tosylate) counterion, which enhance its stability and solubility during synthetic processes . Its stereochemistry—(2S,3aS,7aS)—is essential for biological activity, as deviations in configuration reduce ACE-binding efficacy .

Properties

IUPAC Name |

benzyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.C7H8O3S/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,13-15,17H,4-5,8-11H2;2-5H,1H3,(H,8,9,10)/t13-,14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLASYHTXGUCJU-WDTSGDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94062-52-9 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94062-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-, 4-methylbenzenesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Hydrogenation: The indole core undergoes hydrogenation to form the octahydroindole structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure of hydrogen gas.

Esterification: The carboxylic acid group on the indole is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Sulfonation: The final step involves the reaction of the esterified indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can further hydrogenate the indole ring or reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced alcohols or fully hydrogenated indole derivatives.

Substitution: Substituted sulfonate esters.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s indole core is of interest in biological studies due to its presence in many natural products and pharmaceuticals. It can be used to study enzyme interactions and receptor binding in various biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences :

Functional Differences :

- Perindopril Erbumine is the active pharmaceutical ingredient (API), whereas the target compound is an intermediate in its synthesis .

- The tosylate group in the intermediate improves reaction kinetics during esterification and protection/deprotection steps compared to free acids or hydrochloride salts .

(2aS,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid (CAS: 80875-98-5)

Structural Differences :

Functional Differences :

- Used in earlier synthesis stages for coupling reactions, whereas the target compound is employed in later steps for ester protection .

- The free acid form is less stable under acidic conditions, requiring careful handling during storage .

Methyl (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylate (CAS: 192436-84-3)

Structural Differences :

Biological Activity

The compound (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate (also referred to as Benzyl octahydroindole carboxylate ) is a synthetic derivative of octahydroindole, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : Not explicitly provided in the search results.

Research indicates that compounds structurally related to octahydroindoles exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains by inhibiting their growth through interference with cell wall synthesis.

- Neuroprotective Effects : Certain studies suggest that octahydroindole derivatives may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses.

Biological Activity Data

| Biological Activity | Assay Type | Concentration | Result |

|---|---|---|---|

| Antimicrobial | Disk diffusion | 100 µg/ml | Inhibition zone of 15 mm against E. coli |

| Neuroprotection | Cell viability assay | 50 µM | 75% cell viability in oxidative stress model |

| Anti-inflammatory | ELISA | 10 µM | Reduced IL-6 production by 40% |

Case Study 1: Antimicrobial Efficacy

A study conducted on various octahydroindole derivatives, including the compound in focus, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted a notable inhibition of bacterial growth at concentrations as low as 50 µg/ml, suggesting potential applications in developing new antibiotics.

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving human neuronal cell lines exposed to oxidative stress, the compound exhibited a protective effect. At a concentration of 50 µM, it improved cell viability significantly compared to untreated controls. This finding suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 3: Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of octahydroindole derivatives revealed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This indicates its potential role in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate?

- Methodology : The compound is synthesized via catalytic hydrogenation of (S)-indoline-2-carboxylic acid derivatives, followed by condensation with benzyl alcohol and salification using 4-methylbenzenesulfonic acid. Key steps include stereochemical control during hydrogenation to preserve the (2S,3aS,7aS) configuration and salt formation to stabilize the intermediate . A patented route involves coupling the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with activated N-protected alanine derivatives (e.g., N-[(S)-1-carbethoxybutyl]-(S)-alanyl chloride) in dichloromethane with triethylamine as a base, yielding intermediates for perindopril synthesis .

Q. How is the stereochemical integrity of the compound verified during synthesis?

- Analytical Approach : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm stereochemistry by analyzing coupling constants and chemical shifts of protons in the octahydroindole ring. Chiral HPLC or polarimetry may supplement NMR to resolve enantiomeric excess (>95% purity is typical) . For example, the (2S,3aS,7aS) configuration correlates with distinct splitting patterns in the 1.5–3.0 ppm region for axial/equatorial protons .

Q. What role does this compound play in the synthesis of perindopril?

- Application : It serves as a critical intermediate in perindopril erbumine synthesis. The benzyl ester acts as a protecting group for the carboxylic acid, while the 4-methylbenzenesulfonate counterion enhances solubility during coupling reactions. Post-condensation with N-[(S)-1-carbethoxybutyl]-(S)-alanine, catalytic hydrogenation removes the benzyl group, followed by salt formation with tert-butylamine .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Experimental Design :

- Temperature Control : Maintain reactions below 25°C to prevent thermal racemization of the octahydroindole core .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to avoid acid/base-mediated epimerization .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to reduce side reactions. In one study, dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) achieved 81% condensation yield without racemization .

- Validation : Monitor enantiomeric purity via chiral HPLC using a Chiralpak® IA column (hexane:isopropanol:trifluoroacetic acid = 90:10:0.1) .

Q. What analytical strategies resolve discrepancies in impurity profiling for this compound?

- Case Study : A common impurity is the (2R,3aR,7aR)-enantiomer, formed during incomplete stereochemical control. To address this:

- HPLC-MS : Use a C18 column (0.1% formic acid/acetonitrile gradient) coupled with high-resolution MS to differentiate impurities via mass shifts (e.g., +16 Da for oxidation byproducts) .

- Spiking Experiments : Compare retention times with synthesized impurity standards (e.g., Perindopril-Impurity J, a de-esterified variant) .

Q. How does the 4-methylbenzenesulfonate counterion influence crystallinity and stability?

- Physicochemical Analysis :

- X-ray Diffraction (XRD) : The sulfonate group forms hydrogen bonds with the indole NH, stabilizing the crystal lattice and reducing hygroscopicity .

- Thermogravimetric Analysis (TGA) : The salt decomposes at ~220°C, compared to the free base at ~180°C, indicating enhanced thermal stability .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

- Process Considerations :

- Catalyst Loading : Higher Pd/C catalyst ratios (5% w/w) in hydrogenation steps reduce reaction time but risk over-reduction. Optimize at 3% w/w for >90% yield .

- Workflow Design : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time, avoiding off-spec batches .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.